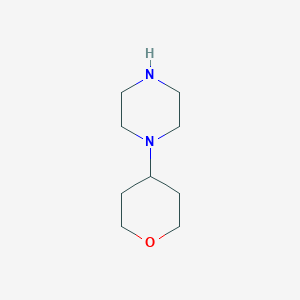

1-(Oxan-4-yl)piperazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

1-(oxan-4-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c1-7-12-8-2-9(1)11-5-3-10-4-6-11/h9-10H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWNSHRCBWQEQPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90620493 | |

| Record name | 1-(Oxan-4-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

398137-19-4 | |

| Record name | 1-(Oxan-4-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(Tetrahydro-2H-pyran-4-yl)piperazine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(Oxan-4-yl)piperazine: A Privileged Scaffold in Modern Drug Discovery

Introduction: The Strategic Convergence of Oxane and Piperazine Moieties

In the landscape of contemporary medicinal chemistry, the deliberate combination of specific structural motifs is a cornerstone of rational drug design. 1-(Oxan-4-yl)piperazine, a heterocyclic compound, represents a strategic amalgamation of two pharmacologically significant scaffolds: the piperazine ring and the tetrahydropyran (oxane) ring. This guide provides an in-depth technical overview of its chemical properties, structure, synthesis, and critical applications for researchers, scientists, and drug development professionals.

The piperazine moiety is a six-membered ring containing two nitrogen atoms at positions 1 and 4. It is a ubiquitous feature in a vast array of approved drugs, valued for its ability to introduce a basic center, which can be crucial for aqueous solubility and forming salt interactions with biological targets.[1] The semi-rigid nature of the piperazine ring also serves as a versatile linker or scaffold, allowing for the precise spatial orientation of other pharmacophoric elements.[2] Its two nitrogen atoms provide handles for synthetic modification, enabling the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profiles.[1]

Complementing the piperazine is the tetrahydropyran (oxane) ring, a saturated six-membered cyclic ether. The incorporation of the oxane moiety into drug candidates has been shown to improve metabolic stability, reduce off-target effects, and enhance oral bioavailability by favorably modulating lipophilicity and polarity.[3][4] The oxygen atom can act as a hydrogen bond acceptor, contributing to target binding.

The fusion of these two rings in this compound creates a building block with a unique set of properties, offering a pre-validated scaffold that addresses several key challenges in drug development, including solubility, metabolic stability, and synthetic accessibility.

Chemical Structure and Physicochemical Properties

The structure of this compound, also known as 1-(tetrahydro-2H-pyran-4-yl)piperazine, features a piperazine ring N-substituted with a tetrahydropyran ring at the 4-position. This direct C-N linkage results in a tertiary amine at the junction. The remaining secondary amine of the piperazine ring is a key site for further functionalization.

dot graph "chemical_structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];

} Caption: Chemical structure of this compound.

Physicochemical Data Summary

The physicochemical properties of this compound are critical for its application in drug discovery, influencing its solubility, absorption, and distribution. Below is a summary of its key properties.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₈N₂O | [5] |

| Molecular Weight | 170.25 g/mol | [5] |

| CAS Number | 398137-19-4 | [5] |

| Appearance | Solid | [5] |

| pKa (predicted) | ~8.5-9.5 (for the secondary amine) | [6] |

| LogP (predicted) | ~0.5 - 1.0 | |

| Solubility | Freely soluble in water and polar organic solvents | [4] |

Note: Some values are predicted as experimental data for this specific compound is not widely published. The pKa is estimated based on similar piperazine derivatives, where the basicity is influenced by adjacent functional groups.[6]

Spectroscopic Characterization (Expected)

-

¹H NMR: The spectrum would be characterized by several multiplets in the aliphatic region. Protons on the piperazine ring would appear as distinct signals, with those adjacent to the nitrogen atoms shifted downfield. The protons on the oxane ring would also present as a series of multiplets, with the proton at the C4 position (attached to the piperazine nitrogen) being a key diagnostic signal. The N-H proton of the secondary amine would likely appear as a broad singlet.

-

¹³C NMR: The spectrum would show nine distinct carbon signals. The carbons adjacent to the nitrogen atoms in the piperazine ring and the oxygen atom in the oxane ring would be the most deshielded among the sp³ hybridized carbons.

-

Mass Spectrometry (MS): The nominal mass would be 170, and the high-resolution mass would confirm the elemental composition of C₉H₁₈N₂O. Fragmentation patterns would likely involve the cleavage of the C-N bond between the two rings and fragmentation of the piperazine ring.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching for the secondary amine (around 3300 cm⁻¹), C-H stretching for the aliphatic groups (around 2850-2950 cm⁻¹), and a prominent C-O-C stretching band for the ether linkage in the oxane ring (around 1100 cm⁻¹).

Synthesis and Reactivity

The synthesis of this compound is most commonly and efficiently achieved through reductive amination. This powerful and widely used C-N bond-forming reaction is a cornerstone in the synthesis of pharmaceuticals.[7]

dot graph "synthesis_workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#4285F4"];

} Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Reductive Amination

This protocol describes a representative procedure for the synthesis of this compound. The choice of a mild reducing agent like sodium triacetoxyborohydride is crucial as it is selective for the iminium ion intermediate and tolerant of the amine functionality, preventing over-alkylation.

Step 1: Reaction Setup

-

To a solution of piperazine (1.2-1.5 equivalents) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add tetrahydropyran-4-one (1.0 equivalent).

-

Causality: Using a slight excess of piperazine helps to drive the reaction to completion and can minimize the formation of the dialkylated byproduct. The choice of a non-protic solvent is standard for this type of reaction.

Step 2: Formation of the Iminium Intermediate

-

Stir the mixture at room temperature for 30-60 minutes. Acetic acid (1.0-1.2 equivalents) can be added as a catalyst to facilitate the formation of the iminium ion intermediate.

-

Causality: The acid catalyzes the dehydration step, which is often the rate-limiting step in iminium ion formation.

Step 3: Reduction

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equivalents) portion-wise to the reaction mixture.

-

Causality: Portion-wise addition helps to control any potential exotherm. NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reductive aminations.

Step 4: Reaction Monitoring and Workup

-

Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Step 5: Purification

-

The crude product can be purified by column chromatography on silica gel, typically using a gradient of methanol in DCM, to afford this compound as a pure solid.

Applications in Medicinal Chemistry and Drug Development

The this compound scaffold is a "privileged structure" in drug discovery, meaning it is a molecular framework that is capable of binding to multiple biological targets.[1] Its utility stems from the synergistic combination of the favorable properties of its constituent rings.

Role as a Versatile Scaffold and Linker

The secondary amine of the piperazine ring provides a convenient attachment point for a wide variety of functional groups and molecular fragments without introducing a new chiral center. This allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. The combined oxane-piperazine unit often serves as a central scaffold that positions key pharmacophoric groups for optimal interaction with a biological target.

dot graph "drug_target_interaction" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [style=dashed, color="#34A853"];

} Caption: Conceptual role of the this compound scaffold.

Enhancement of Physicochemical and Pharmacokinetic Properties

-

Solubility and pKa: The basic nitrogen of the piperazine ring can be protonated at physiological pH, which generally enhances the aqueous solubility of the parent molecule. The pKa of this nitrogen can be modulated by the nature of the substituent attached to it, allowing for fine-tuning of the molecule's ionization state.[6]

-

Metabolic Stability: The tetrahydropyran ring is generally more resistant to metabolic degradation (e.g., oxidation by cytochrome P450 enzymes) compared to more lipophilic aliphatic or aromatic rings. Its inclusion can thus improve the metabolic stability and half-life of a drug candidate.

-

Oral Bioavailability: The balance of lipophilicity and polarity imparted by the this compound moiety can lead to improved absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for developing orally bioavailable drugs.[1]

While specific, named drug candidates prominently featuring the unsubstituted this compound core are not widely publicized, numerous patents in areas such as CNS disorders, oncology, and inflammatory diseases describe derivatives that utilize this scaffold, underscoring its importance in the ongoing search for new therapeutics.[2]

Conclusion

This compound is a strategically designed chemical building block that offers a compelling combination of desirable properties for drug discovery. Its straightforward synthesis, coupled with the proven benefits of both the piperazine and tetrahydropyran rings in improving physicochemical and pharmacokinetic profiles, makes it a valuable asset for medicinal chemists. As the demand for drug candidates with optimized ADME properties continues to grow, the use of such "privileged" and versatile scaffolds is expected to become even more prevalent in the development of the next generation of therapeutics.

References

- Synthesis and Determination of Physicochemical Properties of New 3-(4-Arylpiperazin-1-yl)

- The Importance of Tetrahydropyran (CAS 142-68-7)

- Piperazine | C4H10N2 | CID 4837. PubChem. [Link]

- Piperazine derivatives for therapeutic use: a patent review (2010-present). PubMed. [Link]

- Piperazine skeleton in the structural modification of natural products: a review. PubMed Central. [Link]

- PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD.

- Synthesis, biological activities and docking studies of piperazine incorporated 1, 3, 4-oxadiazole derivatives.

- Piperazine derivatives for therapeutic use: A patent review (2010-present).

- 1-(Piperidin-4-yl)piperazine | C9H19N3 | CID 15386099. PubChem. [Link]

- 1-Methyl-4-(piperidin-4-yl)piperazine | C10H21N3 | CID 795707. PubChem. [Link]

- 1-(TETRAHYDRO-2H-PYRAN-2-YL)-5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-PYRAZOLE. precisionFDA. [Link]

- DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. [Link]

- PIPERAZINE DERIVATIVES AND THEIR USE FOR THE TREATMENT OF NEUROLOGICAL AND PSYCHIATRIC DISEASES.

- Piperazine substituted indazole compounds as inhibitors of PARG. PubChem. [Link]

- 1-[(tetrahydro-2H-pyran-4-yl)methyl]piperazine. Chemsrc. [Link]

- 1-Indolylalkyl-4-(alkoxypyrimidinyl)pipérazines.

- 3-AMINOPYRROLO[3,4-c]PYRAZOLE-5(1H,4H,6H)-CARBALDEHYDE DERIVATIVES AS PKC INHIBITORS.

- Reductive Amination in the Synthesis of Pharmaceuticals. PubMed. [Link]

Sources

- 1. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperazine derivatives for therapeutic use: a patent review (2010-present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Piperazine,1-(tetrahydro-2H-pyran-4-yl)-(9CI) | CymitQuimica [cymitquimica.com]

- 6. Synthesis and Determination of Physicochemical Properties of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Alkoxyethoxybenzoates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Synthesis pathways for 1-(Oxan-4-yl)piperazine

An In-Depth Technical Guide to the Synthesis of 1-(Oxan-4-yl)piperazine

Abstract

This compound, also known as 1-(tetrahydropyran-4-yl)piperazine, is a pivotal structural motif in modern medicinal chemistry. Its unique combination of a hydrophilic oxane ring and a versatile piperazine moiety makes it a valuable building block in the design of therapeutic agents with optimized pharmacokinetic profiles.[1][2] Piperazine derivatives are renowned for their wide-ranging pharmacological activities, and the incorporation of the oxane group often enhances properties such as solubility and metabolic stability.[2][3] This guide provides an in-depth exploration of the primary synthetic pathways to this important intermediate, focusing on the underlying chemical principles, practical experimental protocols, and strategic considerations for researchers in drug discovery and development.

Strategic Overview of Synthetic Approaches

The synthesis of this compound is dominated by two highly efficient and scalable strategies: Reductive Amination and Nucleophilic Substitution. The choice between these pathways is often dictated by the availability of starting materials, desired scale, and the need to control selectivity, particularly the prevention of undesired N,N'-dialkylation of the piperazine ring.

-

Reductive Amination: This is arguably the most direct and widely employed method. It involves the condensation of piperazine with tetrahydro-4H-pyran-4-one, followed by the in-situ reduction of the resulting iminium ion intermediate. This one-pot procedure is highly convergent and atom-economical.[1][4]

-

Nucleophilic Substitution: This classic approach involves the N-alkylation of the piperazine ring with an electrophilic tetrahydropyran derivative, such as 4-halotetrahydropyran or a sulfonate ester thereof. While straightforward, this method requires careful control to achieve mono-alkylation.[1]

Below, we delve into the mechanistic details and practical execution of these core strategies.

Pathway I: Reductive Amination

Reductive amination stands as the cornerstone for synthesizing a vast array of N-alkylated amines, and its application to this compound is a prime example of its utility.[1][4] The reaction proceeds through the formation of an enamine or iminium intermediate, which is then reduced by a hydride agent.

Mechanism and Rationale

The reaction between tetrahydro-4H-pyran-4-one and piperazine in a weakly acidic medium establishes an equilibrium with the corresponding hemiaminal, which then dehydrates to form a reactive iminium cation. A carefully chosen reducing agent, which is selective for the iminium ion over the starting ketone, delivers a hydride to furnish the final product.

The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for this transformation. Its mild nature and tolerance for weakly acidic conditions make it ideal, as it does not readily reduce the starting ketone but efficiently reduces the iminium intermediate. This selectivity minimizes side reactions and simplifies purification. Other reagents like sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation can also be employed.

Visualizing the Reductive Amination Pathway

Caption: Reductive amination workflow for this compound synthesis.

Detailed Experimental Protocol: Reductive Amination

Objective: To synthesize this compound via reductive amination.

Materials:

-

Piperazine (anhydrous)

-

Tetrahydro-4H-pyran-4-one

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

-

Glacial Acetic Acid (AcOH)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Saturated aqueous Sodium Chloride (NaCl) solution (Brine)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Magnetic stirrer, round-bottom flask, nitrogen atmosphere setup

Procedure:

-

To a stirred solution of piperazine (2.0 equivalents) in anhydrous DCM (approx. 0.2 M concentration relative to the ketone) under a nitrogen atmosphere, add tetrahydro-4H-pyran-4-one (1.0 equivalent).

-

Add a catalytic amount of glacial acetic acid (0.1 equivalents) to the mixture. Stir at room temperature for 30-60 minutes to facilitate the formation of the iminium intermediate.

-

Carefully add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to the reaction mixture. Note: The addition may be exothermic. Maintain the temperature below 30°C.

-

Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with DCM (2 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

The product can be purified further by column chromatography (Silica gel, eluting with a gradient of DCM/Methanol) or by precipitation as its dihydrochloride salt.[5]

Pathway II: Nucleophilic Substitution (N-Alkylation)

Direct N-alkylation offers an alternative route. This pathway is contingent on the availability of an activated tetrahydropyran electrophile. The primary challenge inherent in this method is controlling the reaction to favor mono-alkylation over the formation of the N,N'-dialkylated byproduct.

Mechanism and Selectivity Control

The reaction involves the attack of a nucleophilic nitrogen atom of piperazine on an electrophilic carbon of the tetrahydropyran ring. To prevent the second, unreacted nitrogen of the newly formed this compound from acting as a nucleophile itself and reacting with another electrophile, two strategies are commonly employed:

-

Use of Excess Piperazine: Employing a large excess of piperazine (5-10 equivalents) shifts the statistical probability heavily in favor of the mono-alkylation product. However, this necessitates a robust method to remove the excess piperazine during workup.

-

Use of a Protecting Group: A more elegant and often preferred method is to start with a mono-protected piperazine, such as N-Boc-piperazine.[6] The Boc group deactivates one nitrogen, directing the alkylation exclusively to the free secondary amine. The protecting group is then cleaved in a subsequent step to yield the desired product. This two-step approach provides superior control and often results in higher purity of the final compound.

Visualizing the Protected N-Alkylation Pathway

Sources

- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS 398137-19-4: Piperazine,1-(tetrahydro-2H-pyran-4-yl)- [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1-(TETRAHYDRO-PYRAN-4-YL)-PIPERAZINE DIHYDROCHLORIDE [cymitquimica.com]

- 6. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to 1-(Oxan-4-yl)piperazine: Commercial Availability, Synthesis, and Quality Control

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Piperazine Scaffold

The piperazine ring is a quintessential "privileged scaffold" in medicinal chemistry. Its presence in numerous FDA-approved drugs is a testament to its versatile and favorable properties. The two nitrogen atoms at positions 1 and 4 provide handles for facile chemical modification, allowing for the fine-tuning of physicochemical properties such as solubility and basicity, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.[1] The piperazine moiety's ability to engage in multiple hydrogen or ionic bonds often contributes to potent and selective target engagement.[2] Consequently, piperazine derivatives are integral to a wide array of therapeutics, including antipsychotics, antidepressants, and anticancer agents.[3]

This guide focuses on a specific and valuable building block, 1-(Oxan-4-yl)piperazine (also known as 1-(Tetrahydro-2H-pyran-4-yl)piperazine). The incorporation of the oxane (tetrahydropyran) ring introduces a saturated, polar heterocyclic system that can influence solubility, metabolic stability, and receptor interactions. Understanding the commercial landscape, synthetic accessibility, and quality control parameters for this compound is crucial for its effective deployment in drug discovery pipelines.

Chemical Identity and Properties

-

IUPAC Name: this compound

-

Synonyms: 1-(Tetrahydro-2H-pyran-4-yl)piperazine, 1-(Tetrahydropyran-4-yl)piperazine

-

Molecular Formula: C₉H₁₈N₂O[4]

-

Molecular Weight: 170.25 g/mol [5]

-

Structure:

(A proper image would be rendered here in a real document)

Part 1: Commercial Availability and Sourcing

This compound is readily available from a variety of chemical suppliers who specialize in building blocks for research and development. When sourcing this reagent, it is imperative to consider purity, available quantities, and the supplier's quality assurance documentation. The compound is typically offered as a solid or as its dihydrochloride salt, which may have different solubility characteristics.[4]

Below is a comparative table of representative suppliers. Researchers should always request a certificate of analysis (CoA) to verify the purity and identity of the purchased material.

| Supplier | Product Name | CAS Number | Purity | Notes |

| BLD Pharm | 1-(Tetrahydropyran-4-yl)piperazine | 398137-19-4 | ≥97% | Storage at 2-8°C recommended.[6] |

| CymitQuimica | Piperazine,1-(tetrahydro-2H-pyran-4-yl)-(9CI) | 398137-19-4 | ≥95% | Offered as a solid.[7] |

| Chemspace | This compound | 398137-19-4 | Varies | Aggregates listings from multiple suppliers.[2] |

| Capot Chemical | 1-(Tetrahydro-pyran-4-YL)-piperazine | 398137-19-4 | N/A | Safety Data Sheet available.[8][9] |

Part 2: Synthesis Methodology - A Field-Proven Protocol

The most common and efficient method for synthesizing this compound is through the direct reductive amination of piperazine with tetrahydropyran-4-one. This reaction is a cornerstone of amine synthesis in pharmaceutical chemistry due to its reliability and operational simplicity.[10] The process involves the initial formation of an enamine or iminium ion intermediate between one of the piperazine nitrogens and the ketone, which is then reduced in situ to the desired secondary amine. Sodium triacetoxyborohydride (STAB) is a preferred reducing agent for this transformation as it is mild, selective, and tolerant of a wide range of functional groups.[3]

Experimental Protocol: Reductive Amination

This protocol is adapted from established methodologies for the reductive amination of piperazines.[3]

Materials:

-

Piperazine (1 equivalent)

-

Tetrahydropyran-4-one (1-1.2 equivalents)

-

Sodium triacetoxyborohydride (STAB) (1.5 equivalents)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Anhydrous)

-

Acetic Acid (catalytic amount, optional)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add piperazine and dissolve or suspend it in anhydrous DCM.

-

Add tetrahydropyran-4-one to the mixture. If piperazine is used as a salt, pre-treatment with a base to obtain the free base is necessary.

-

(Optional) Add a catalytic amount of glacial acetic acid to facilitate the formation of the iminium ion intermediate.

-

Stir the mixture at room temperature for 30-60 minutes.

-

Carefully add sodium triacetoxyborohydride (STAB) portion-wise to the stirring mixture. The addition may be exothermic.

-

Allow the reaction to stir at room temperature overnight (12-18 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by silica gel column chromatography to obtain pure this compound.

Synthetic Workflow Diagram

Sources

- 1. Piperazine(110-85-0) 1H NMR spectrum [chemicalbook.com]

- 2. revroum.lew.ro [revroum.lew.ro]

- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-(TETRAHYDRO-PYRAN-4-YL)-PIPERAZINE DIHYDROCHLORIDE [cymitquimica.com]

- 5. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 398137-19-4|1-(Tetrahydropyran-4-yl)piperazine|BLD Pharm [bldpharm.com]

- 7. Piperazine,1-(tetrahydro-2H-pyran-4-yl)-(9CI) | CymitQuimica [cymitquimica.com]

- 8. US6603003B2 - Method for the preparation of piperazine and its derivatives - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Elucidation of 1-(Oxan-4-yl)piperazine: A Technical Guide for Drug Development Professionals

Foreword: The Structural Imperative in Modern Drug Discovery

In the landscape of contemporary pharmaceutical development, the unambiguous determination of a molecule's three-dimensional structure is the bedrock upon which all subsequent research is built. A compound's efficacy, safety, and metabolic profile are intrinsically linked to its chemical architecture. For novel scaffolds like 1-(Oxan-4-yl)piperazine—a molecule of interest due to its hybrid structure combining the pharmacologically significant piperazine moiety with a saturated oxane ring—a comprehensive spectroscopic characterization is not merely a procedural step, but a fundamental necessity. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data pertinent to this compound, framed from the perspective of practical application and rigorous scientific validation.

Molecular Structure and Spectroscopic Overview

This compound, with the molecular formula C₉H₁₈N₂O, presents a unique combination of a tertiary amine, a secondary amine, and an ether within a compact bicyclic-like framework. This structure dictates a distinct spectroscopic signature that, when expertly interpreted, reveals a wealth of information about its connectivity and conformation.

dot graph "this compound" { layout=neato; node [shape=plaintext, fontsize=12]; edge [fontsize=10];

} Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide definitive information on the chemical environment of each atom.

Expert Insight: The Logic of Solvent Selection and Referencing

The choice of a deuterated solvent is critical. While CDCl₃ is a common choice, the secondary amine proton (N-H) may exchange or exhibit broad signals. DMSO-d₆ is often preferred for amine-containing compounds as it slows down N-H exchange and allows for clearer observation of this proton's signal and its couplings. All chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm, a standard that ensures data comparability across different instruments.[1]

Experimental Protocol: ¹H and ¹³C NMR Analysis

-

Sample Preparation: Dissolve approximately 10-15 mg of this compound in 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Internal Standard: Add a minimal amount of TMS to serve as an internal reference (δ = 0.00 ppm).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Set a spectral width of approximately 12 ppm.

-

Employ a standard 90° pulse sequence.

-

Acquire a sufficient number of scans (typically 16-32) to achieve a high signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set a spectral width of approximately 220 ppm.

-

Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets and enhance signal intensity.

-

Acquire a significantly larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift axis using the TMS signal.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| H-a | ~ 3.95 | td | 2H | Oxane, -O-CH ₂- (axial) |

| H-b | ~ 3.35 | dt | 2H | Oxane, -O-CH ₂- (equatorial) |

| H-c | ~ 2.85 | t | 4H | Piperazine, -N-(CH ₂)₂-N-H |

| H-d | ~ 2.60 | t | 4H | Piperazine, -N-(CH ₂)₂-Oxane |

| H-e | ~ 1.80 | m | 2H | Oxane, -CH-CH ₂- (axial) |

| H-f | ~ 1.60 | m | 2H | Oxane, -CH-CH ₂- (equatorial) |

| H-g | ~ 2.45 | tt | 1H | Oxane, -CH -N |

| H-h | ~ 1.95 | s (broad) | 1H | Piperazine, -NH |

Interpretation of the ¹H NMR Spectrum

The predicted ¹H NMR spectrum is characterized by distinct regions corresponding to the oxane and piperazine rings.

-

Oxane Ring Protons (H-a, H-b, H-e, H-f, H-g): The protons on the carbons adjacent to the ether oxygen (H-a, H-b) are the most deshielded, appearing around 3.3-4.0 ppm. The axial protons (H-a) are typically found slightly downfield from the equatorial protons (H-b) due to anisotropic effects. The methine proton (H-g), being attached to the carbon that bridges the two rings, is expected to be a complex multiplet (triplet of triplets) around 2.45 ppm. The remaining oxane methylene protons (H-e, H-f) will appear further upfield.

-

Piperazine Ring Protons (H-c, H-d, H-h): The piperazine ring protons exist in two distinct chemical environments. The four protons adjacent to the oxane-substituted nitrogen (H-d) will appear as a triplet around 2.60 ppm. The four protons adjacent to the secondary amine nitrogen (H-c) will be slightly further downfield (~2.85 ppm) due to the influence of the N-H proton. The N-H proton itself (H-h) is expected to be a broad singlet, the chemical shift of which can be concentration and solvent-dependent. Its disappearance upon a D₂O shake experiment would confirm its assignment.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 67.5 | Oxane, -C H₂-O |

| ~ 62.0 | Oxane, -C H-N |

| ~ 50.0 | Piperazine, -C H₂-N-Oxane |

| ~ 46.0 | Piperazine, -C H₂-NH |

| ~ 32.5 | Oxane, -CH-C H₂- |

Interpretation of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show five distinct signals, confirming the molecule's symmetry.

-

The carbons directly attached to the electronegative oxygen atom in the oxane ring are the most deshielded, appearing furthest downfield (~67.5 ppm).

-

The methine carbon of the oxane ring, bonded to the piperazine nitrogen, will be the next most downfield signal (~62.0 ppm).

-

The two sets of methylene carbons in the piperazine ring are chemically non-equivalent. The set closer to the bulky oxane substituent (~50.0 ppm) will likely have a different chemical shift from the set adjacent to the N-H group (~46.0 ppm).

-

The remaining methylene carbons of the oxane ring will be the most shielded, appearing furthest upfield (~32.5 ppm).

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy provides a rapid and effective method for identifying the key functional groups within a molecule by detecting their characteristic vibrational frequencies.

Expert Insight: The Diagnostic Power of the N-H Stretch

For this compound, the most diagnostic feature in the IR spectrum is the N-H stretch of the secondary amine. This peak is typically found in the 3300-3500 cm⁻¹ region and is characteristically a single, sharp to moderately broad band, distinguishing it from the very broad O-H stretch of alcohols.[2] The presence of both C-N and C-O stretching vibrations further confirms the molecular structure.

Experimental Protocol: Fourier-Transform Infrared (FT-IR) Analysis

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the solid sample (1-2 mg) with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, for a liquid sample or solution, Attenuated Total Reflectance (ATR) can be used.

-

Background Scan: Perform a background scan of the empty sample compartment (or the ATR crystal) to subtract atmospheric CO₂ and H₂O absorptions.

-

Sample Scan: Acquire the spectrum of the sample, typically over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify and label the significant absorption bands.

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~ 3350 - 3310 | Medium, Sharp | N-H Stretch | Secondary Amine |

| ~ 2950 - 2800 | Strong | C-H Stretch | Aliphatic (CH₂, CH) |

| ~ 1450 | Medium | C-H Bend | Aliphatic (CH₂) |

| ~ 1260 - 1020 | Strong | C-N Stretch | Aliphatic Amine |

| ~ 1150 - 1085 | Strong | C-O-C Stretch | Ether |

Interpretation of the IR Spectrum

-

N-H Region: A distinct peak between 3350-3310 cm⁻¹ is a clear indicator of the secondary amine N-H bond.[3]

-

C-H Region: Strong, sharp peaks between 2950 and 2800 cm⁻¹ are characteristic of the numerous sp³ C-H bonds in the saturated ring systems.

-

Fingerprint Region: The region below 1500 cm⁻¹ contains a wealth of information. The most prominent peaks are expected to be the C-N stretching vibration (a medium to strong band between 1250-1020 cm⁻¹) and the strong, characteristic C-O-C stretching of the ether linkage in the oxane ring (around 1100 cm⁻¹).[4]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an essential technique for determining the molecular weight of a compound and gaining structural insights from its fragmentation patterns.

Expert Insight: Alpha-Cleavage as a Guiding Principle

For aliphatic amines like this compound, the dominant fragmentation pathway under electron ionization (EI) is alpha-cleavage. This involves the cleavage of a C-C or C-H bond adjacent to the nitrogen atom, resulting in the formation of a stable, resonance-stabilized iminium cation.[2] Predicting these cleavages is key to interpreting the mass spectrum.

Experimental Protocol: GC-MS or Direct Infusion ESI-MS Analysis

-

Ionization Method: Electrospray ionization (ESI) is a soft ionization technique suitable for obtaining a prominent molecular ion peak ([M+H]⁺). Electron ionization (EI) is a higher-energy method that induces more extensive fragmentation, providing a detailed fingerprint.

-

Sample Introduction: For a volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal. Alternatively, direct infusion into an ESI source can be used.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer provides good resolution and mass accuracy.

-

Data Acquisition: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

-

Data Analysis: Identify the molecular ion peak and propose structures for the major fragment ions.

Predicted Mass Spectrometry Data (EI)

| m/z | Proposed Fragment |

| 170 | [M]⁺ (Molecular Ion) |

| 141 | [M - C₂H₅]⁺ |

| 113 | [M - C₃H₇N]⁺ |

| 99 | [C₅H₁₁N₂]⁺ |

| 86 | [C₄H₁₀N₂]⁺ |

| 70 | [C₄H₈N]⁺ |

| 57 | [C₃H₇N]⁺ |

Interpretation of the Mass Spectrum

The molecular ion peak at m/z 170 would confirm the molecular weight of C₉H₁₈N₂O. The fragmentation pattern provides a roadmap to the molecule's structure.

dot graph "Mass_Spec_Fragmentation" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style=filled]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} Caption: Proposed key fragmentation pathways for this compound.

-

Alpha-Cleavage at Piperazine: The most likely fragmentation involves cleavage of the bonds alpha to the nitrogen atoms. Cleavage of the oxane ring from the piperazine nitrogen would lead to a stable iminium ion with m/z 99 . This is often a very prominent peak.

-

Ring Opening and Fragmentation: Fragmentation can also be initiated by the cleavage of the C-C bonds within the piperazine ring, leading to fragments such as m/z 70 and m/z 57 . The piperazine ring itself can fragment to give a characteristic ion at m/z 86 .

-

Oxane Ring Fragmentation: Cleavage can also occur within the oxane ring, though this is generally less favored than alpha-cleavage at the nitrogen.

Conclusion: A Self-Validating Spectroscopic Profile

The collective analysis of NMR, IR, and Mass Spectrometry data provides a robust and self-validating structural confirmation of this compound. The N-H and C-O-C stretches in the IR spectrum confirm the key functional groups. The molecular weight from the mass spectrum validates the elemental formula, while the fragmentation pattern aligns with the proposed connectivity. Finally, the detailed map of proton and carbon environments from ¹H and ¹³C NMR spectroscopy provides unambiguous proof of the final structure. This comprehensive spectroscopic dossier is the essential starting point for any further investigation into the pharmacological potential of this promising molecular scaffold.

References

- BenchChem. (2025).

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7.[5]

- OpenStax. (2023). Organic Chemistry.

- Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy.

- University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines.

- Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds.

Sources

Solubility and stability of 1-(Oxan-4-yl)piperazine in different solvents

An In-depth Technical Guide to the Solubility and Stability of 1-(Oxan-4-yl)piperazine

Introduction

The piperazine moiety is a privileged scaffold in medicinal chemistry, integral to the structure of numerous approved drugs across various therapeutic areas, including antidepressants, antipsychotics, and anticancer agents.[1][2][3] Its prevalence is due to its ability to improve the pharmacokinetic properties of molecules, particularly solubility and CNS penetration.[3][4] this compound is a heterocyclic compound featuring this critical piperazine ring linked to a tetrahydropyran (oxane) group. Understanding the fundamental physicochemical properties of this molecule—specifically its solubility and chemical stability—is paramount for its successful development from a lead compound into a viable drug candidate.

This guide provides a comprehensive technical overview of the solubility and stability profiles of this compound. As a Senior Application Scientist, my objective is not merely to present data but to elucidate the underlying principles and provide robust, field-proven experimental protocols. This document is designed to empower researchers to accurately characterize this molecule, anticipate potential development challenges, and design effective formulation and storage strategies.

Part 1: Physicochemical Properties and Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and bioavailability. The structure of this compound—a combination of the basic, polar piperazine ring and the non-polar, cyclic ether (oxane) moiety—suggests a nuanced solubility profile. The two nitrogen atoms in the piperazine ring can act as hydrogen bond acceptors and can be protonated in acidic media, which generally enhances aqueous solubility.[5] Conversely, the hydrocarbon-rich oxane ring contributes to the molecule's lipophilicity.

Predicted Solubility in Common Pharmaceutical Solvents

While specific experimental solubility data for this compound is not extensively published, we can predict its behavior based on the "like dissolves like" principle and the known properties of its constituent rings.[6][7] The following table provides an expert assessment of its likely solubility in a range of solvents relevant to drug development.

| Solvent Category | Example Solvents | Predicted Solubility of this compound | Rationale |

| Aqueous Buffers | Phosphate-Buffered Saline (PBS) | Moderate to High (pH-dependent) | The basic piperazine nitrogens will be protonated at physiological or acidic pH, forming soluble salts. Solubility is expected to decrease as the pH becomes more basic. Parent piperazine is freely soluble in water.[5][8] |

| Polar Protic | Water, Ethanol, Methanol | High | These solvents can engage in hydrogen bonding with the piperazine nitrogens and the oxane oxygen. Parent piperazine is soluble in alcohol.[7] |

| Polar Aprotic | DMSO, Acetonitrile (ACN), DMF | High | These solvents are effective at solvating polar molecules. DMSO is a common solvent for initial stock solutions of drug candidates.[9] |

| Intermediate Polarity | Dichloromethane (DCM), Ethyl Acetate | Moderate | The molecule's lipophilic oxane portion will facilitate interaction with these solvents, while the polar piperazine ring may limit miscibility. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Low to Insoluble | The overall polarity of the molecule, dominated by the two nitrogens and one oxygen, is too high for significant solubility in nonpolar solvents. Parent piperazine is insoluble in ether.[5][8] |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The gold standard for determining thermodynamic solubility is the shake-flask method.[10][11] This protocol is designed to be a self-validating system to ensure accurate and reproducible results.

Causality: The core principle is to create a saturated solution in a given solvent system, allow it to reach equilibrium, and then measure the concentration of the dissolved solute. Using an excess of the solid compound ensures that the solution is truly saturated.[11] An extended incubation period (24-72 hours) is critical to ensure the system reaches thermodynamic equilibrium, avoiding the artificially high values often seen in kinetic solubility assays.[12]

Workflow for Shake-Flask Solubility Determination

Caption: Workflow for equilibrium solubility determination.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound (enough to ensure solid is visible after equilibration) to a series of glass vials containing a precise volume (e.g., 2 mL) of the desired solvents.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker or rotator in a temperature-controlled environment (typically 25 °C or 37 °C). Agitate the samples for at least 24 hours. A 72-hour time point is recommended to confirm that equilibrium has been reached.[10]

-

Phase Separation: After equilibration, allow the suspensions to settle. Centrifuge the vials to pellet the excess solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a chemically inert 0.45 µm syringe filter (e.g., PTFE) to remove any remaining microscopic particles.[6] This step is critical to prevent artificially high readings from suspended solids.

-

Quantification: Accurately dilute the filtrate with a suitable mobile phase. Quantify the concentration of this compound using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.[6]

-

Data Analysis: Calculate the solubility in mg/mL or µg/mL by comparing the sample's response to a calibration curve generated from standards of known concentrations. For aqueous buffers, the final pH of the saturated solution should be measured and reported alongside the solubility value.[11]

Part 2: Chemical Stability and Degradation Pathways

Assessing the chemical stability of an API is a non-negotiable part of drug development, mandated by regulatory bodies like the ICH.[13][14] Forced degradation, or stress testing, is employed to identify likely degradation products, establish degradation pathways, and validate the specificity of analytical methods.[15][]

The this compound structure contains functionalities susceptible to degradation. While the oxane (tetrahydropyran) ring is a relatively stable cyclic ether, the piperazine ring is known to be susceptible to thermal and oxidative degradation.[17][18]

Potential Degradation Pathways

Based on extensive studies of piperazine and its derivatives, the primary degradation mechanisms are nucleophilic substitution (SN2) reactions and oxidation.[17]

-

Oxidative Degradation: The tertiary nitrogen atoms of the piperazine ring are susceptible to oxidation, which can lead to the formation of N-oxides. This is a common metabolic pathway but can also occur under chemical stress (e.g., exposure to peroxides).[19]

-

Thermal Degradation: At elevated temperatures, particularly in aqueous solutions, the piperazine ring can undergo cleavage. This often proceeds via an SN2 reaction, where one piperazine molecule attacks another, leading to ring-opening and the formation of various byproducts, such as N-formylpiperazine or other N-substituted derivatives.[17][18]

-

Acid/Base Hydrolysis: While the core structure is generally stable to hydrolysis, extreme pH conditions at elevated temperatures can promote degradation pathways.

-

Photodegradation: Compounds with chromophores can be susceptible to degradation upon exposure to light. While the saturated rings of this compound do not strongly absorb UV light, photostability testing is a standard part of forced degradation studies.[20]

General Degradation Pathways for Substituted Piperazines

Caption: Potential degradation pathways under stress conditions.

Experimental Protocol: Forced Degradation (Stress Testing)

This protocol outlines the conditions for stress testing as recommended by ICH guidelines to elucidate the intrinsic stability of the drug substance.[13][20]

Causality: The objective is to intentionally degrade the API under more extreme conditions than it would typically encounter during storage or use. This accelerated degradation helps to rapidly identify potential impurities and degradation products that might form over a much longer period under normal conditions.[14][15] This data is essential for developing a stability-indicating analytical method—a method that can separate and quantify the intact API in the presence of its degradants.[21]

| Stress Condition | Typical Protocol | Potential Degradation Mechanism |

| Acid Hydrolysis | Dissolve in 0.1 M HCl; incubate at 60°C for a set period (e.g., 24h). Neutralize before analysis.[21] | Protonation of nitrogens may stabilize the ring, but harsh conditions could promote minor degradation. |

| Base Hydrolysis | Dissolve in 0.1 M NaOH; incubate at 60°C for a set period. Neutralize before analysis.[21] | Generally stable, but extreme conditions could catalyze unforeseen reactions. |

| Oxidation | Dissolve in 3% H₂O₂; store at room temperature for a set period.[21] | Oxidation of the piperazine nitrogen atoms to form N-oxides.[19] |

| Thermal Degradation | Heat solid powder in an oven (e.g., 80°C) or solution at 60°C.[21] | SN2-mediated ring-opening, leading to formation of N-formylpiperazine or N-(2-aminoethyl)piperazine analogues.[17] |

| Photodegradation | Expose solid or solution to UV/Vis light (per ICH Q1B guidelines). A dark control must be run in parallel.[20] | Unlikely to be a major pathway due to lack of a strong chromophore, but must be experimentally verified. |

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

-

Stress Sample Preparation: For each condition (acid, base, oxidative), mix the stock solution with the stressor solution (e.g., 1 mL of stock with 1 mL of 0.2 M HCl to yield a final concentration of 0.1 M HCl). For thermal and photolytic studies, use both the solid drug and the stock solution.

-

Incubation: Store the samples under the conditions described in the table above. It is advisable to pull time points (e.g., 2, 8, 24 hours) to target approximately 5-20% degradation. If no degradation is observed, more strenuous conditions (higher temperature or longer duration) may be applied.[20]

-

Sample Quenching & Analysis: At each time point, withdraw an aliquot. For acid and base samples, neutralize the solution. Dilute all samples to a suitable concentration for analysis.

-

HPLC Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.

-

Method Development: The method must be capable of separating the main peak (intact drug) from all degradation products.[21] A good starting point is a C18 column with a gradient elution using a mobile phase of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer at pH 3.0).

-

Detection: A Photodiode Array (PDA) detector is essential. It allows for the assessment of peak purity, helping to ensure that the main drug peak is not co-eluting with any degradants.[21]

-

Identification: Coupling the HPLC to a Mass Spectrometer (LC-MS) is the definitive way to identify the molecular weights of the unknown degradation products, which provides critical clues to their structures.[21]

-

-

Mass Balance: A crucial aspect of a trustworthy stability study is the mass balance calculation. The sum of the amount of the remaining API and the amounts of all formed degradation products should be close to 100% of the initial amount of the API. This confirms that all major degradants have been detected.

Conclusion

This compound is a molecule with significant pharmaceutical potential, largely due to the favorable properties imparted by the piperazine ring. Its solubility is predicted to be pH-dependent and generally high in polar solvents, a characteristic that is beneficial for formulation development. However, the piperazine ring also represents the primary site of chemical instability, with oxidative and thermal pathways being the most probable routes of degradation.

The experimental protocols detailed in this guide for solubility determination via the shake-flask method and for stability assessment via forced degradation studies provide a robust framework for the comprehensive characterization of this compound. By applying these methodologies, researchers and drug development professionals can generate the high-quality, reliable data necessary to understand the molecule's behavior, develop stable formulations, establish appropriate storage conditions, and ensure the safety and efficacy of future drug products.

References

- Benchchem.

- Protheragen. API Stress Testing Studies.

- The Royal Society of Chemistry. Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.

- BOC Sciences. Stability Testing of Active Pharmaceutical Ingredients.

- ResearchGate. An Evolving Role of Piperazine Moieties in Drug Design and Discovery.

- Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- Gale. Stress Testing: Significance and symbolism.

- Pharmaceutical Sciences.

- European Medicines Agency.

- Ningbo Inno Pharmchem Co.,Ltd.

- Benchchem. General Experimental Protocol for Determining Solubility.

- PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.

- Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- The University of Texas at Austin. Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.

- Elsevier. Oxidative degradation of Piperazine (PZ) in aqueous KOH/K>2>CO>3> solutions.

- ResearchGate.

- PubMed.

- ScienceDirect. Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review.

- Benchchem. Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs.

- ResearchGate. Thermal degradation of piperazine and its structural analogs.

- Semantic Scholar. A Validated Stability Indicating RP-HPLC Method for Determination of Phenobarbital and Acefylline Piperazine in Bulk Drug and Combined Dosage Form.

- SIELC Technologies. HPLC Analysis of Piperazine on Primesep 100.

- Chemspace. This compound.

- NIH PubChem. Piperazine.

- ResearchGate.

- NTU Journal of Pure Sciences.

- ChemicalBook. Piperazine compounds.

- Wikipedia. Piperazine.

Sources

- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Piperazine - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. enamine.net [enamine.net]

- 13. rsc.org [rsc.org]

- 14. Stress Testing: Significance and symbolism [wisdomlib.org]

- 15. API Stress Testing Studies - Protheragen [protheragen.ai]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 19. researchportal.hw.ac.uk [researchportal.hw.ac.uk]

- 20. ema.europa.eu [ema.europa.eu]

- 21. pdf.benchchem.com [pdf.benchchem.com]

The Strategic Role of the Oxane Moiety in 1-(Oxan-4-yl)piperazine Derivatives: A Medicinal Chemistry Perspective

Abstract

The 1-(oxan-4-yl)piperazine scaffold has emerged as a privileged structure in modern drug discovery, featured in a multitude of therapeutic agents across various disease areas. This guide delves into the pivotal role of the oxane (also known as tetrahydropyran or THP) moiety, dissecting its profound influence on the physicochemical, pharmacokinetic, and pharmacodynamic properties of these derivatives. We will explore how this six-membered cyclic ether acts as a strategic tool for medicinal chemists to enhance drug-like properties, mitigate metabolic liabilities, and optimize target engagement. Through a combination of mechanistic explanations, comparative data, and detailed experimental protocols, this whitepaper provides researchers, scientists, and drug development professionals with a comprehensive understanding of why the oxane ring is a cornerstone of contemporary scaffold design.

Introduction: The Rise of Saturated Heterocycles in Drug Design

In recent decades, medicinal chemistry has witnessed a strategic shift away from flat, aromatic-rich molecules towards more three-dimensional, complex structures. This "escape from flatland" is driven by the need to access novel chemical space and improve physicochemical and pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) properties that are often challenging with planar scaffolds. Saturated heterocycles have become central to this effort, and among them, the this compound core stands out as a particularly successful and versatile framework.[1][2]

The piperazine ring itself is a well-established scaffold in centrally active agents, prized for its ability to engage with biological targets and its favorable physicochemical properties.[1][2][3] The strategic incorporation of the oxane moiety at the N-1 position, however, imparts a unique and highly beneficial set of characteristics. This guide posits that the oxane ring is not merely a passive linker but an active contributor to a molecule's success, functioning as both a "pharmacokinetic enhancer" and a "structural anchor."

Physicochemical Impact of the Oxane Moiety

The introduction of an oxygen atom into a six-membered ring, replacing a methylene group (CH₂) as in cyclohexane, fundamentally alters the electronic and physical nature of the scaffold. This bioisosteric replacement is a deliberate strategy to fine-tune key drug-like properties.[4][5][6]

Modulation of Lipophilicity and Solubility

One of the most significant contributions of the oxane moiety is the reduction of lipophilicity (logP/D) and enhancement of aqueous solubility. The ether oxygen is a potent hydrogen bond acceptor, allowing for more favorable interactions with water compared to its carbocyclic counterpart, cyclohexane. This seemingly subtle change can have a dramatic impact on a compound's overall profile, often improving metabolic stability and reducing off-target toxicity.[6]

| Moiety | Typical clogP Contribution | Key Physicochemical Features |

| Cyclohexane | ~ +2.5 | Highly lipophilic, metabolically susceptible to oxidation. |

| Piperidine (N-H) | ~ +0.5 (at neutral pH) | Basic, can be protonated, potential for H-bond donation. |

| Oxane (THP) | ~ +1.0 | Reduced lipophilicity vs. cyclohexane, H-bond acceptor, generally metabolically stable.[7][8][9] |

| Table 1: Comparative physicochemical contributions of common six-membered rings. |

Influence on Basicity (pKa) of the Piperazine Moiety

The electronegative oxygen atom in the oxane ring exerts a modest electron-withdrawing inductive effect. This effect can subtly influence the basicity (pKa) of the distal nitrogen atom of the piperazine ring. While the impact is generally small, this fine-tuning can be crucial for optimizing interactions with biological targets or for modulating properties like cell permeability and oral bioavailability.

Hydrogen Bonding Potential

The lone pairs of electrons on the oxane's ether oxygen are not just crucial for improving solubility; they can also serve as a key interaction point with biological targets.[10] In numerous co-crystal structures, the oxane oxygen has been shown to form critical hydrogen bonds with amino acid residues in a protein's active site, anchoring the ligand and contributing significantly to binding affinity and selectivity.

Pharmacokinetic Profile Enhancement by the Oxane Ring (ADME)

A well-designed molecule must not only bind its target but also navigate the complex biological environment of the body. The oxane moiety is a powerful tool for optimizing the ADME profile of a drug candidate.[11][12]

Enhancing Metabolic Stability

A primary challenge in drug development is overcoming rapid metabolic breakdown, often mediated by cytochrome P450 (CYP) enzymes.[12][13] Saturated carbocyclic rings like cyclohexane are often "metabolic hotspots," prone to hydroxylation. The replacement of a susceptible C-H bond with a C-O-C ether linkage in the oxane ring effectively blocks this common metabolic pathway, enhancing the compound's metabolic stability and prolonging its half-life in the body.[5]

Protocol: In Vitro Metabolic Stability Assessment using Liver Microsomes

This protocol provides a self-validating system to assess the metabolic stability of a this compound derivative compared to a control compound.

1. Objective: To determine the rate of disappearance of a test compound when incubated with human liver microsomes (HLM).

2. Materials:

-

Test Compound (e.g., your oxane derivative)

-

Control Compound (e.g., Verapamil - high clearance)

-

Human Liver Microsomes (pooled, 20 mg/mL stock)

-

NADPH regenerating system (e.g., NADPH-A/B)

-

Phosphate Buffer (0.1 M, pH 7.4)

-

Acetonitrile with internal standard (e.g., Tolbutamide) for quenching

-

LC-MS/MS system for analysis

3. Experimental Workflow:

Caption: Workflow for in vitro metabolic stability assay.

4. Causality and Self-Validation:

-

Why NADPH? CYP450 enzymes require NADPH as a cofactor to function. A control incubation without NADPH should show minimal compound loss, validating that the observed degradation is enzyme-mediated.

-

Why Verapamil? Using a compound with known high clearance validates that the microsomal preparation is active. If Verapamil is not metabolized, the assay is invalid.

-

Why T=0 sample? The T=0 time point, where the quenching solution is added immediately after NADPH, represents 100% of the initial compound concentration and accounts for any non-enzymatic degradation or binding to plasticware.

5. Data Analysis: The percentage of the parent compound remaining at each time point is plotted on a semi-log graph (ln(% remaining) vs. time). The slope of this line (k) is used to calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

Role in Pharmacodynamics: Target Engagement and SAR

The utility of the this compound scaffold extends across a wide range of biological targets, particularly within the central nervous system (CNS).[1][14] Its rigid, three-dimensional structure provides an excellent platform for orienting substituents into specific binding pockets.

The Oxane as a Rigid Scaffold

Unlike floppy alkyl chains, the chair conformation of the oxane ring provides a rigid framework. This conformational constraint reduces the entropic penalty upon binding to a target, which can lead to higher affinity. It also presents substituents at well-defined vectorial angles, allowing medicinal chemists to systematically probe the structure-activity relationship (SAR) of a compound series.[15]

Caption: Key contributions of the oxane moiety.

Case Study: CNS Receptor Antagonists

Many successful CNS drugs, including antipsychotics and antidepressants, feature the this compound core.[2][3] In these contexts, the piperazine nitrogen often serves as the key basic center for interacting with an acidic residue (e.g., Aspartate) in the target receptor, while the oxane moiety provides the optimal combination of solubility, metabolic stability, and structural rigidity needed for brain penetration and high-affinity binding.

Conclusion: A Strategic Tool in the Medicinal Chemist's Arsenal

The this compound scaffold is a testament to the power of rational, structure-based drug design. The oxane moiety is far from a simple placeholder; it is a multifunctional tool that imparts a host of desirable properties. By simultaneously improving aqueous solubility, enhancing metabolic stability, and providing a rigid, three-dimensional framework for precise target engagement, the oxane ring consistently helps to solve complex optimization challenges in drug discovery. Its continued prevalence in newly developed therapeutic agents underscores its importance and guarantees its place as a privileged scaffold for years to come.

References

- Tetrahydropyran: Applications in Medicinal Chemistry and Prepar

- Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. (n.d.). PubMed Central.

- Tetrahydropyran: properties, applic

- What is Tetrahydropyran and its Role in Synthetic Organic Chemistry? (n.d.). Guidechem.

- Exploring Chemical Synthesis: The Role of Tetrahydropyran Derivatives. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Drug Design: Influence of Heterocyclic Structure as Bioisosteres. (n.d.). Open Access Journals.

- The Chemistry of Tetrahydropyran: From Synthesis to Application in Fine Chemicals. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- The role of bioisosterism in modern drug design: Current applications and challenges. (2025). Current Trends in Pharmacy and Pharmaceutical Chemistry.

- The Science Behind CNS Drugs: The Role of Piperazine Derivatives. (n.d.). Fine Chemical Manufacturer.

- The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (n.d.). PubMed Central.

- Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2018). Fundamental & Clinical Pharmacology.

- Piperazine derivatives: a potentially tool for the treatment of neurological disorders. (n.d.). PharmacologyOnLine.

- Structure of cinnamyl piperazine derivatives as CNS agents. (n.d.).

- Structure Activity Relationship Of Drugs. (n.d.). ec-undp-electoralassistance.org.

- pharmacokinetics biodistribution metabolism: Topics by Science.gov. (n.d.). Science.gov.

- Pharmacokinetics and Drug Metabolism: Interactions and Implic

- Biotransformation: Impact and Application of Metabolism in Drug Discovery. (n.d.). PubMed Central.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 4. openaccessjournals.com [openaccessjournals.com]

- 5. ctppc.org [ctppc.org]

- 6. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tetrahydropyran: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

- 10. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 11. pharmacokinetics biodistribution metabolism: Topics by Science.gov [science.gov]

- 12. scitechnol.com [scitechnol.com]

- 13. Biotransformation: Impact and Application of Metabolism in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]

Methodological & Application

Introduction: The Strategic Importance of the 1-(Oxan-4-yl)piperazine Scaffold

An Application Guide for the Synthesis of N-Alkylated 1-(Oxan-4-yl)piperazine Derivatives

In the landscape of modern medicinal chemistry, the this compound motif stands out as a privileged scaffold. Its unique combination of a hydrophilic tetrahydropyran (oxane) ring and a versatile piperazine core imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, to drug candidates. The two nitrogen atoms of the piperazine ring offer distinct handles for chemical modification, with the secondary amine serving as a crucial point for introducing diverse alkyl substituents (the R-group). This N-alkylation is a cornerstone transformation that allows for the systematic exploration of structure-activity relationships (SAR) to optimize a compound's potency, selectivity, and pharmacokinetic profile.

This guide provides a detailed exploration of the two most effective and widely adopted strategies for the N-alkylation of this compound: Direct Alkylation via Nucleophilic Substitution and Reductive Amination . We will delve into the mechanistic rationale behind each approach, present detailed, field-proven protocols, and offer a comparative analysis to guide researchers in selecting the optimal method for their specific synthetic goals.

Mechanistic Considerations & Strategic Selection

The choice between direct alkylation and reductive amination is a critical decision point in the synthetic workflow. Each pathway offers distinct advantages and is suited to different types of alkylating agents and desired outcomes.

Strategy 1: Direct N-Alkylation with Alkyl Halides

This classical method relies on the nucleophilic character of the secondary amine on the piperazine ring. The amine nitrogen attacks an electrophilic alkyl halide (R-X, where X is typically Br, I, or Cl) in an SN2 reaction, forming a new carbon-nitrogen bond. A base is required to neutralize the hydrogen halide (HX) byproduct and to maintain the nucleophilicity of the piperazine.

-

Causality: This approach is straightforward and leverages readily available starting materials. However, its primary drawback is the potential for over-alkylation. The newly formed tertiary amine product can compete with the starting secondary amine for the alkyl halide, leading to the formation of an undesired quaternary ammonium salt. This side reaction is particularly prevalent with highly reactive alkylating agents like methyl iodide or benzyl bromide.[1]

Strategy 2: Reductive Amination with Carbonyl Compounds

Reductive amination is a highly efficient and generally cleaner alternative for N-alkylation.[2][3] The process involves two key steps that occur in a single pot:

-

Iminium Ion Formation: The secondary amine of this compound reacts with an aldehyde or ketone to form a transient, electrophilic iminium ion intermediate.

-

In-situ Reduction: A mild and selective reducing agent, most commonly sodium triacetoxyborohydride (NaBH(OAc)₃), is introduced to reduce the iminium ion to the final tertiary amine product.

-

Causality and Trustworthiness: The key advantage of this method is its high selectivity, which virtually eliminates the possibility of quaternary ammonium salt formation.[1][2] Sodium triacetoxyborohydride is the reagent of choice because it is mild enough not to reduce the starting aldehyde or ketone but is highly effective at reducing the iminium ion intermediate. This orthogonality ensures a clean reaction profile and high yields of the desired mono-alkylated product.[2][4]

Visualizing the Synthetic Pathways

The following diagrams illustrate the chemical transformations central to each protocol.

Caption: General scheme for Direct N-Alkylation.

Caption: General scheme for Reductive Amination.

Experimental Protocols

The following protocols are designed to be robust and adaptable for a range of substrates. Reaction progress should always be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Direct N-Alkylation with an Alkyl Bromide

This protocol details a representative procedure using benzyl bromide as the alkylating agent.

Materials:

-

This compound (1.0 eq.)

-

Alkyl Bromide (e.g., Benzyl Bromide) (1.1 eq.)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq.)

-

Acetonitrile (ACN), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.) and anhydrous potassium carbonate (2.5 eq.).

-

Solvent Addition: Add anhydrous acetonitrile to the flask to achieve a concentration of approximately 0.1-0.2 M with respect to the piperazine starting material.

-

Reagent Addition: Begin stirring the suspension. Add the alkyl bromide (1.1 eq.) dropwise to the mixture at room temperature under a nitrogen or argon atmosphere.

-

Reaction: Heat the reaction mixture to 60-80°C (or reflux). Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-